molecular formula C18H15NOS B15122720 4,5-Diphenyl-2-(prop-2-en-1-ylsulfanyl)-1,3-oxazole

4,5-Diphenyl-2-(prop-2-en-1-ylsulfanyl)-1,3-oxazole

Cat. No.: B15122720
M. Wt: 293.4 g/mol
InChI Key: WFERUZXUHGMWPS-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-(prop-2-en-1-ylsulfanyl)-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of two phenyl groups and a prop-2-en-1-ylsulfanyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-2-(prop-2-en-1-ylsulfanyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions One common method is the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a dehydrating agent to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-2-(prop-2-en-1-ylsulfanyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-(prop-2-en-1-ylsulfanyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1,3-oxazole: Lacks the prop-2-en-1-ylsulfanyl group, making it less versatile in certain reactions.

    2-Phenyl-4,5-dimethyl-1,3-oxazole: Contains methyl groups instead of phenyl groups, altering its chemical properties.

    4,5-Diphenyl-2-methyl-1,3-oxazole: Has a methyl group instead of the prop-2-en-1-ylsulfanyl group, affecting its reactivity.

Properties

Molecular Formula

C18H15NOS

Molecular Weight

293.4 g/mol

IUPAC Name

4,5-diphenyl-2-prop-2-enylsulfanyl-1,3-oxazole

InChI

InChI=1S/C18H15NOS/c1-2-13-21-18-19-16(14-9-5-3-6-10-14)17(20-18)15-11-7-4-8-12-15/h2-12H,1,13H2

InChI Key

WFERUZXUHGMWPS-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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